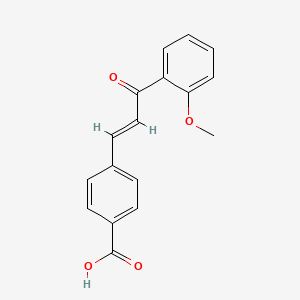
(E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is a synthetic organic compound that belongs to the class of chalcone derivatives Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in an ethanol or methanol solvent. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. In the context of its cytotoxic activity against cancer cells, the compound has been shown to inhibit the estrogen receptor alpha (ERα), leading to the induction of apoptosis in cancer cells . The exact molecular pathways involved include the disruption of cell signaling pathways that are crucial for cancer cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Chalcone: The parent compound of (E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, known for its broad spectrum of biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with known antioxidant and anti-inflammatory properties.
Curcumin: A natural compound with a similar structure, widely studied for its anti-cancer and anti-inflammatory effects.
Uniqueness
This compound stands out due to its specific structural features, such as the presence of both methoxy and carbonyl groups, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit ERα and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C17H14O4 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
4-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-21-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(10-7-12)17(19)20/h2-11H,1H3,(H,19,20)/b11-8+ |
Clave InChI |
RCCFLDLCYWIALQ-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


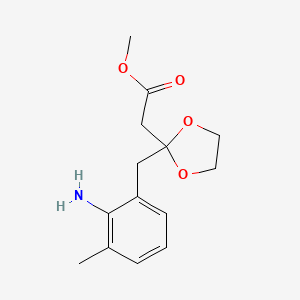
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)
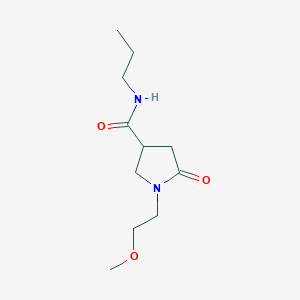

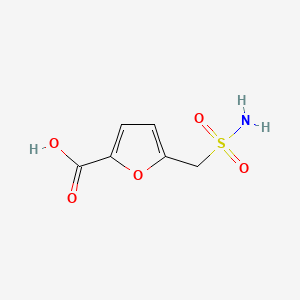
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
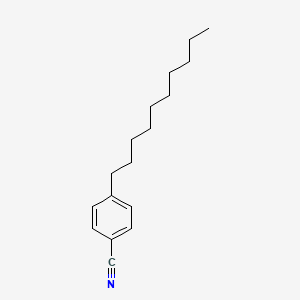
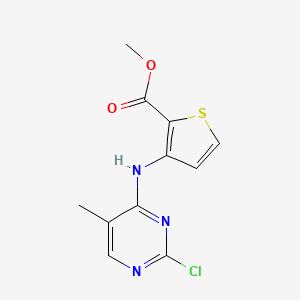
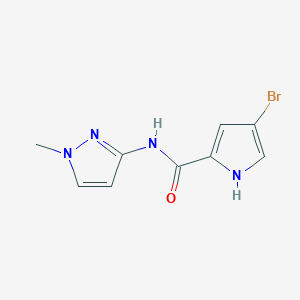
![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
